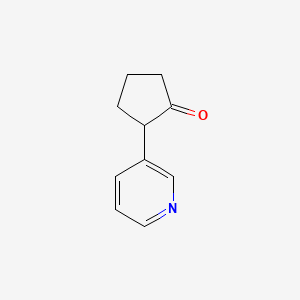
2-(Piridin-3-il)ciclohexan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-3-yl)cyclopentan-1-one is a heterocyclic organic compound with the molecular formula C10H11NO It is characterized by a cyclopentanone ring fused to a pyridine ring at the 3-position
Aplicaciones Científicas De Investigación
2-(Pyridin-3-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its structural versatility.
Industry: Utilized in the development of novel materials and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylacetic acid with cyclopentanone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(Pyridin-3-yl)cyclopentan-1-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-3-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-3-yl)cyclopentan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)cyclopentan-1-one
- 2-(Pyridin-4-yl)cyclopentan-1-one
- 2-(Pyridin-3-yl)cyclohexan-1-one
Uniqueness
2-(Pyridin-3-yl)cyclopentan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopentanone ring. This structural configuration imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-pyridin-3-ylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-5-1-4-9(10)8-3-2-6-11-7-8/h2-3,6-7,9H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEIQVHLAMKOGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)
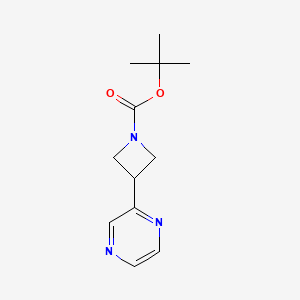
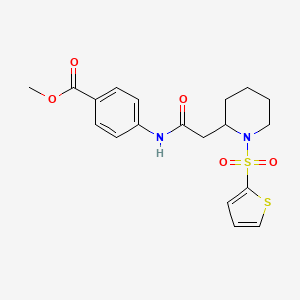
![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)
![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)
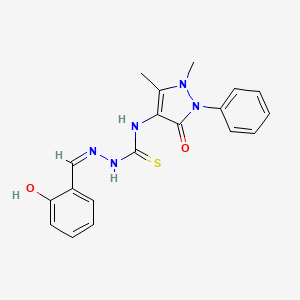
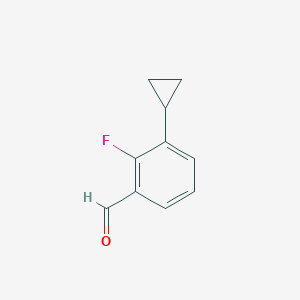
![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2395321.png)
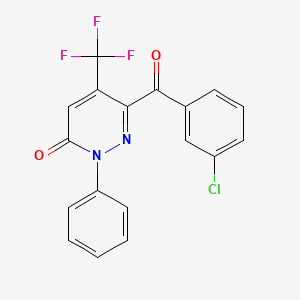
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)
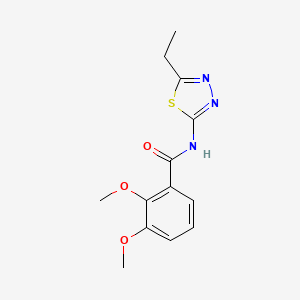
![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
